[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine chemical structure and properties
[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine chemical structure and properties
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine .
Executive Summary
[2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine (CAS: 953738-92-6) is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure features a central pyridine ring substituted with a 3-methoxyphenoxy ether at the C2 position and a primary aminomethyl group at the C3 position.
This scaffold represents a "privileged structure" in medicinal chemistry, combining a biaryl ether motif—common in kinase inhibitors (e.g., Sorafenib)—with a flexible amine handle suitable for amide coupling, reductive amination, or sulfonylation.
Chemical Structure & Properties[1][2][3]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
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The Core: A pyridine ring acting as a scaffold and hydrogen bond acceptor.[1]
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The Hydrophobic Tail: A 3-methoxyphenyl group linked via an ether oxygen. The meta-methoxy group provides electronic modulation and a vector for hydrophobic interactions.
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The Polar Head: A primary methylamine (-CH₂NH₂) group at the C3 position, serving as a key attachment point for further elaboration.
Physicochemical Data
Data summarized below represents calculated values based on structural consensus.
| Property | Value | Description |
| CAS Number | 953738-92-6 | Unique Identifier |
| Formula | C₁₃H₁₄N₂O₂ | Empirical Formula |
| Molecular Weight | 230.26 g/mol | Low MW, suitable for Fragment-Based Drug Discovery (FBDD) |
| LogP (Calc) | ~2.1 ± 0.3 | Lipophilic, good membrane permeability |
| TPSA | ~64 Ų | Topological Polar Surface Area (Good CNS/Oral profile) |
| pKa (Base) | ~9.5 (Amine) | Primary amine is protonated at physiological pH |
| pKa (Pyridine) | ~3.0 | Pyridine nitrogen is weakly basic due to ortho-alkoxy effect |
| H-Bond Donors | 1 | (-NH₂) |
| H-Bond Acceptors | 4 | (Py-N, Ether-O, OMe, -NH₂) |
Pharmacophore Visualization
The following diagram illustrates the connectivity and key interaction points of the molecule.
Figure 1: Pharmacophore decomposition showing the central pyridine scaffold linking the hydrophobic phenyl tail and the polar amine head.
Synthetic Pathways[1][3][6]
The synthesis of [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine typically follows a two-step protocol: Nucleophilic Aromatic Substitution (SₙAr) followed by Nitrile Reduction.
Retrosynthetic Analysis
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Target: [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine
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Intermediate: 2-(3-methoxyphenoxy)nicotinonitrile
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Starting Materials: 2-Chloronicotinonitrile + 3-Methoxyphenol
Detailed Protocol
Step 1: SₙAr Coupling (Ether Formation)
This step exploits the electron-deficient nature of the 2-chloropyridine ring, activated by the ortho-cyano group.
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Reagents: 2-Chloronicotinonitrile (1.0 eq), 3-Methoxyphenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMF or DMSO (Polar aprotic is critical).
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Conditions: Heat to 80–100°C for 4–6 hours.
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Mechanism: The phenoxide anion attacks the C2 position of the pyridine, displacing the chloride ion via a Meisenheimer complex intermediate.
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Workup: Quench with water. The product, 2-(3-methoxyphenoxy)nicotinonitrile, typically precipitates as a solid. Filter and wash with water.
Step 2: Nitrile Reduction
Conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).
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Method A (Catalytic Hydrogenation):
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Reagents: H₂ (balloon or 50 psi), Raney Nickel or Pd/C.
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Solvent: Methanol/Ammonia (Ammonia prevents secondary amine formation).
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Method B (Chemical Reduction - Recommended for Lab Scale):
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Reagents: Lithium Aluminum Hydride (LAH) (2.0 eq) or Borane-THF complex.
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Solvent: Anhydrous THF.
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Conditions: 0°C to Room Temperature, 2–4 hours.
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Workup: Fieser workup (if LAH used) or acidic quench. Extract with DCM. Purify via column chromatography (DCM/MeOH/NH₃).
Synthesis Flowchart
Figure 2: Synthetic route from commercially available starting materials to the target amine.[2]
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 2-phenoxypyridine motif is a validated scaffold in kinase inhibitors. The ether oxygen allows the phenyl ring to adopt a twisted conformation relative to the pyridine, often occupying the hydrophobic "back pocket" of the ATP binding site.
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Application: The primary amine can be coupled with heteroaryl carboxylic acids to form amide-linked Type II kinase inhibitors.
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Example: Similar biaryl ether linkages are found in Sorafenib (VEGFR inhibitor) and Cabozantinib .
GPCR Ligands
The flexible aminomethyl chain allows the molecule to act as a linker in GPCR ligands, particularly for aminergic receptors (Dopamine, Serotonin). The basic nitrogen mimics the endogenous neurotransmitter's interaction with the conserved aspartate residue in the receptor's transmembrane domain.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~230 Da, this molecule is an ideal "fragment." It possesses high ligand efficiency (LE) potential. Screening libraries containing this fragment often yield hits against metalloproteases and oxidoreductases.
Handling and Safety
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO₂ (carbamate formation) and oxidation.
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Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water (unless protonated as HCl salt).
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PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
References
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Sigma-Aldrich. 1-[2-(3-methoxyphenoxy)pyridin-3-yl]methanamine Product Page. (Accessed 2026). Link
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PubChem. Compound Summary for CID 50989218. National Center for Biotechnology Information. Link
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Journal of the Chemical Society. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. Perkin Transactions 1. Link
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Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine (US7208603B2).Link
